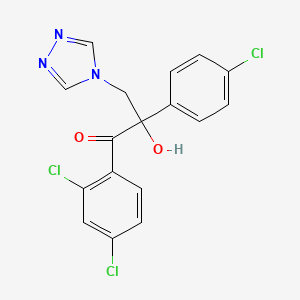

1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Propanone, 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- features a propanone backbone substituted with:

- A 4-chlorophenyl group at position 2.

- A 2,4-dichlorophenyl group at position 1.

- A hydroxyl group at position 2.

- A 4H-1,2,4-triazol-4-yl moiety at position 3.

Q & A

Q. Basic: What are the key synthetic strategies for preparing this triazole-containing propanone derivative?

Methodological Answer:

The synthesis typically involves multi-step coupling reactions. A common approach includes:

Claisen-Schmidt Condensation : Reacting a substituted acetophenone (e.g., 2,4-dichlorophenyl acetophenone) with an aldehyde (e.g., 4-chlorobenzaldehyde) under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone backbone .

Hydroxylation : Introducing the hydroxyl group at the 2-position via oxidation or hydroxylation reagents (e.g., H2O2/AcOH) .

Triazole Incorporation : Coupling the 4H-1,2,4-triazole moiety using click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) or nucleophilic substitution .

Critical Parameters : Solvent choice (ethanol or THF), temperature control (60–80°C), and catalyst screening (e.g., thionyl chloride for activation) are crucial for yield optimization .

Q. Advanced: How can X-ray crystallography resolve structural ambiguities in this compound’s stereochemistry?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemical conflicts. Key steps include:

Crystal Growth : Slow evaporation of a saturated solution (e.g., dichloromethane/hexane) to obtain high-quality crystals .

Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (123 K) to minimize thermal motion .

Refinement : Software like SHELXL refines parameters (R factor < 0.05) to confirm the hydroxyl and triazole orientations .

Example : In analogous dichlorophenyl-triazole compounds, SCXRD revealed Z-configuration in the α,β-unsaturated ketone moiety, critical for bioactivity .

Q. Advanced: How do chloro-substituents influence the compound’s electronic and biological properties?

Methodological Answer:

Electronic Effects :

- Chlorine’s electron-withdrawing nature increases electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic additions (e.g., with triazoles) .

- Hammett constants (σpara = 0.23 for Cl) predict resonance stabilization of intermediates .

Biological Implications :

- Chlorophenyl groups enhance lipophilicity, improving membrane permeability. In pyrazoline analogs, 2,4-dichloro substitution increased antifungal activity by 3-fold compared to mono-chloro derivatives .

SAR Studies : Replace chloro with methoxy or nitro groups to assess activity changes. HPLC-UV can quantify binding affinities .

Q. Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- <sup>1</sup>H NMR: Identify hydroxyl (δ 5.2–5.8 ppm) and triazole protons (δ 7.8–8.2 ppm) .

- <sup>13</sup>C NMR: Confirm carbonyl (δ 190–200 ppm) and aromatic carbons .

Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 435.05) .

IR Spectroscopy : Detect O–H (3200–3500 cm<sup>−1</sup>) and C=O (1680–1720 cm<sup>−1</sup>) stretches .

Q. Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps or CuI for triazole coupling .

Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve triazole incorporation efficiency by 20% compared to ethanol .

Process Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time (typically 12–24 hrs) .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures >95% purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and its analogs:

*Estimated based on substituent contributions.

Key Differences and Implications

Triazole Configuration: The target compound’s 4H-1,2,4-triazol-4-yl group differs from analogs with 1H-triazol-1-yl (e.g., ). The 4H-configuration may alter hydrogen bonding and metabolic stability . Compounds with 1H-triazol-1-yl (e.g., etaconazole, propiconazole) are known fungicides, suggesting the target’s triazole moiety could confer similar activity .

Hydroxyl Group :

- The 2-hydroxy substituent introduces polarity, improving water solubility and enabling hydrogen-bond interactions with biological targets (e.g., enzymes) .

Backbone Modifications: Ethanol () or dioxane () backbones in analogs reduce ketone reactivity, which may affect metabolic pathways compared to the propanone core .

Properties

CAS No. |

107659-35-8 |

|---|---|

Molecular Formula |

C17H12Cl3N3O2 |

Molecular Weight |

396.6 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-hydroxy-3-(1,2,4-triazol-4-yl)propan-1-one |

InChI |

InChI=1S/C17H12Cl3N3O2/c18-12-3-1-11(2-4-12)17(25,8-23-9-21-22-10-23)16(24)14-6-5-13(19)7-15(14)20/h1-7,9-10,25H,8H2 |

InChI Key |

RZGGYANBKWXXOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CN2C=NN=C2)(C(=O)C3=C(C=C(C=C3)Cl)Cl)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.